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Compound Name: PF-06471553

Cat. No.: B10779859

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the Diacylglycerol O-

Acyltransferase 1 (DGAT1) inhibitor, PF-06471553, with other acyltransferases. As publicly

available, specific cross-reactivity data for PF-06471553 is limited, this guide utilizes data from

the well-characterized and highly selective DGAT1 inhibitor, T863, as a representative example

to illustrate the expected selectivity profile and the methodologies used for its determination.

Introduction to DGAT1 Inhibition and the Importance
of Selectivity
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride

(TG) synthesis.[1][2][3][4] Inhibition of DGAT1 is a promising therapeutic strategy for the

treatment of metabolic disorders such as obesity and type 2 diabetes. The development of

potent and selective DGAT1 inhibitors is crucial to minimize off-target effects and ensure a

favorable safety profile. Acyltransferases are a large family of enzymes that catalyze the

transfer of acyl groups, and cross-reactivity with other family members, such as DGAT2,

monoacylglycerol acyltransferase (MGAT), and acyl-CoA:cholesterol acyltransferase (ACAT),
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could lead to unintended biological consequences. Therefore, rigorous selectivity profiling is a

critical component in the preclinical characterization of any new DGAT1 inhibitor.

Quantitative Comparison of Acyltransferase
Inhibition
While specific quantitative data for PF-06471553 is not available in the public domain, the

following table presents the selectivity profile of the potent and selective DGAT1 inhibitor T863.

This data serves as a benchmark for the expected selectivity of a high-quality DGAT1 inhibitor.

Enzyme Target T863 IC₅₀ (nM) Fold Selectivity vs. DGAT1

Human DGAT1 15 -

Human MGAT3 >10,000 >667

Human DGAT2 >10,000 >667

Human MGAT2 >10,000 >667

Data sourced from MedchemExpress and Selleck Chemicals.[5][6]

This table clearly demonstrates the high selectivity of T863 for DGAT1, with no significant

inhibition of other closely related acyltransferases at concentrations up to 10 µM.[5] A similar

high degree of selectivity would be a critical attribute for PF-06471553 to be considered a

viable drug candidate. Another study on a novel piperidinyl-oxy-cyclohexanecarboxylic acid-

based DGAT1 inhibitor also highlighted an excellent selectivity profile when screened against a

panel of over 100 biological targets.[7][8]

Experimental Protocols
The determination of inhibitor selectivity against various acyltransferases is typically performed

using in vitro enzymatic assays. Below is a detailed methodology for a representative

acyltransferase activity assay.

Experimental Protocol: In Vitro Acyltransferase Activity Assay
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This protocol is adapted from established methods for measuring DGAT1 activity and can be

modified for other acyltransferases.[9][10][11][12]

I. Materials and Reagents:

Enzyme Source: Microsomal fractions from Sf9 insect cells or HEK293 cells overexpressing

the human acyltransferase of interest (e.g., DGAT1, DGAT2, MGAT2, MGAT3). Human

intestinal microsomes can also be used as a source of endogenous DGAT1.[10]

Substrates:

Acyl-CoA donor: [¹⁴C]oleoyl-CoA or a fluorescently labeled acyl-CoA (e.g., NBD-palmitoyl

CoA).

Acyl acceptor: 1,2-dioleoyl-sn-glycerol (for DGAT) or 2-monooleoylglycerol (for MGAT).

Inhibitor: PF-06471553 or other test compounds dissolved in DMSO.

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL fatty acid-free bovine serum

albumin (BSA), 200 mM sucrose.

Reaction Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).

Scintillation Cocktail.

Thin Layer Chromatography (TLC) plates (Silica Gel G).

TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v).

II. Assay Procedure:

Enzyme Preparation: Thaw the microsomal preparations on ice. Dilute the microsomes to the

desired concentration in assay buffer. An enzyme titration should be performed to determine

the optimal protein concentration that results in a linear reaction rate over the desired time

course.[12]

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., PF-06471553) in

DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
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Reaction Setup:

In a microcentrifuge tube, add the assay buffer, the acyl acceptor substrate (dissolved in a

suitable solvent like ethanol, final concentration <1%), and the test inhibitor at various

concentrations.

Pre-incubate the mixture at room temperature for 10-15 minutes.

Initiation of Reaction:

Start the enzymatic reaction by adding the [¹⁴C]oleoyl-CoA substrate and the diluted

enzyme preparation to the reaction mixture.

The final reaction volume is typically 50-200 µL.

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30

minutes), ensuring the reaction is in the linear range.

Termination of Reaction: Stop the reaction by adding the reaction stop solution.

Lipid Extraction:

Add heptane and water to the terminated reaction mixture to partition the lipids into the

organic phase.

Vortex thoroughly and centrifuge to separate the phases.

TLC Separation:

Spot an aliquot of the upper organic phase onto a TLC plate.

Develop the TLC plate in the developing solvent until the solvent front reaches near the

top.

Quantification:

Visualize the lipid spots using a phosphorimager or by scraping the silica corresponding to

the product (triglyceride or diacylglycerol) into a scintillation vial.
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Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration relative to the

vehicle control (DMSO).

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-

response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows
Triglyceride Biosynthesis Pathway

The following diagram illustrates the key steps in the triglyceride biosynthesis pathway,

highlighting the central role of DGAT1 and other relevant acyltransferases.
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Caption: The Triglyceride Biosynthesis Pathway.
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Experimental Workflow for Acyltransferase Inhibitor Selectivity Profiling

The diagram below outlines the systematic process for evaluating the selectivity of a compound

like PF-06471553.
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Caption: Workflow for Inhibitor Selectivity Profiling.
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In conclusion, while specific cross-reactivity data for PF-06471553 is not readily available, the

established high selectivity of other potent DGAT1 inhibitors like T863 provides a crucial

benchmark. The detailed experimental protocol and workflows described in this guide offer a

comprehensive framework for researchers to assess the selectivity of novel DGAT1 inhibitors,

a critical step in the development of safe and effective therapeutics for metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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